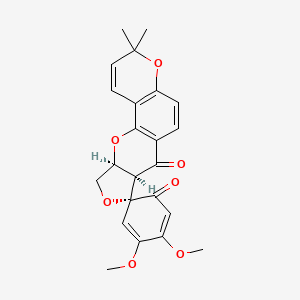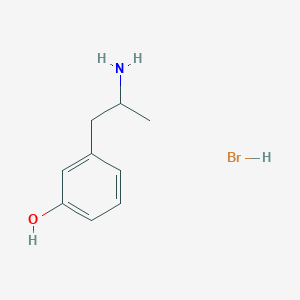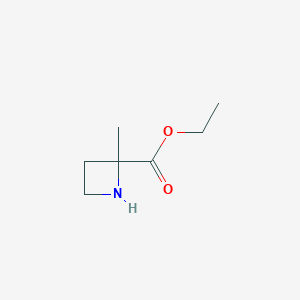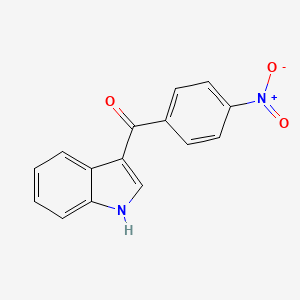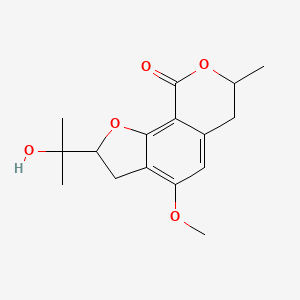
Coriandrone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coriandrone A is a 2-benzopyran.
Coriandrone A is a natural product found in Coriandrum sativum with data available.
Wissenschaftliche Forschungsanwendungen
Phytochemical Richness and Biological Activities Coriandrum sativum L., commonly known as coriander, is a plant replete with a multitude of bioactive constituents. The plant is extensively recognized for its applications in food flavoring, pharmaceutical formulations, and perfumery, owing to its rich composition of volatile constituents, flavonoids, isocoumarins, and coriandrone A. Notably, Coriandrum sativum L. has demonstrated promising biological activities, including antimicrobial, antioxidant, hypoglycemic, hypolipidemic, anxiolytic, analgesic, anti-inflammatory, and anti-cancer properties. These properties highlight the potential of coriander in developing new drug formulations or enhancing conventional drug treatments (Kandoliya & Golakiya, 2017; Laribi, Kouki, M’hamdi, & Bettaieb, 2015).
Biotechnological and Breeding Advancements Coriander (Coriandrum sativum L.) is one of the oldest essential oil-bearing spice and medicinal plants, widely used in folk medicine and seasoning in food. Biotechnological advancements play a pivotal role in the breeding of coriander. Genetic studies and genome sequencing have provided insights into the genetic diversity and population structure of coriander, fostering advancements in breeding, particularly in enhancing essential oil yield, stress resistance, and other quality characteristics (Yilmaz et al., 2022).
Therapeutic Potentials and Molecular Insights The therapeutic potentials of coriander are vast, with recent studies elucidating its molecular mechanisms. The major compound in coriander, linalool, plays a significant role in modulating key pathogenesis pathways of diseases. Coriander exhibits a wide range of therapeutic properties, including neuroprotective, analgesic, diuretic, hypoglycemic, hypolipidemic, and hypotensive activities, signifying its prominence as a functional food for promoting well-being. Moreover, its antioxidant properties are instrumental in providing protection against neurodegenerative diseases, cancer, and metabolic syndrome (Prachayasittikul et al., 2018).
Eigenschaften
CAS-Nummer |
139906-03-9 |
|---|---|
Produktname |
Coriandrone A |
Molekularformel |
C16H20O5 |
Molekulargewicht |
292.33 |
IUPAC-Name |
2-(2-hydroxypropan-2-yl)-4-methoxy-7-methyl-2,3,6,7-tetrahydrofuro[3,2-h]isochromen-9-one |
InChI |
InChI=1S/C16H20O5/c1-8-5-9-6-11(19-4)10-7-12(16(2,3)18)21-14(10)13(9)15(17)20-8/h6,8,12,18H,5,7H2,1-4H3 |
InChI-Schlüssel |
QBALHQFWXZYTDM-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC(=C3CC(OC3=C2C(=O)O1)C(C)(C)O)OC |
Kanonische SMILES |
CC1CC2=CC(=C3CC(OC3=C2C(=O)O1)C(C)(C)O)OC |
melting_point |
102-103°C |
Physikalische Beschreibung |
Solid |
Synonyme |
coriandrone A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



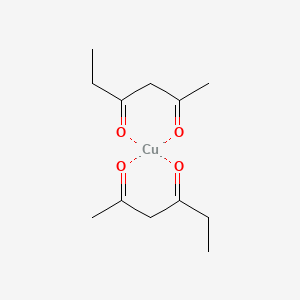
![3-[2-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B1652107.png)
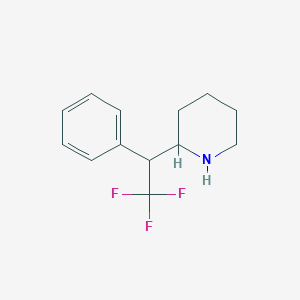

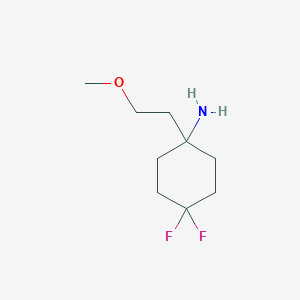
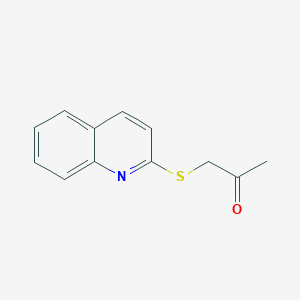
![Benzamide, 4-methoxy-N-[2-(3-methoxyphenyl)ethyl]-](/img/structure/B1652115.png)
